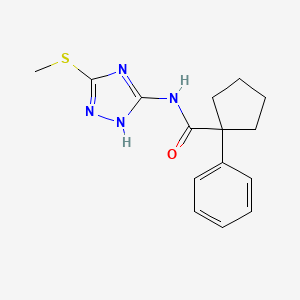
N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-1-phenylcyclopentane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-1-phenylcyclopentane-1-carboxamide is a useful research compound. Its molecular formula is C15H18N4OS and its molecular weight is 302.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-1-phenylcyclopentane-1-carboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological evaluations, and comparative studies with related compounds.
The synthesis of this compound typically involves the reaction of 3-(methylsulfanyl)-1H-1,2,4-triazole with phenyl isocyanate under controlled conditions. The reaction is often carried out in solvents like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Chemical Structure
The compound's structure can be summarized as follows:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H15N5OS |
| Molecular Weight | 273.35 g/mol |
The biological activity of this compound primarily stems from its ability to interact with specific biological targets. It may act as an enzyme inhibitor or a ligand in biochemical assays. The triazole ring and the phenyl group can engage in hydrogen bonding and hydrophobic interactions with various proteins and enzymes .
Antimicrobial Activity
Studies have indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, related compounds have been shown to inhibit bacterial growth effectively, suggesting that this compound may possess similar properties .
Enzyme Inhibition
Research has highlighted the potential of triazole derivatives as inhibitors of key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in neurotransmission and lipid metabolism. The inhibition of these enzymes can lead to therapeutic effects in conditions like Alzheimer's disease .
In Vitro Studies
In vitro studies have demonstrated that triazole derivatives can significantly inhibit AChE and BChE at nanomolar concentrations. For example, one study reported IC50 values for related compounds ranging from 0.24 to 3.92 nM against BChE .
Comparative Analysis
A comparative analysis with similar compounds reveals that while many triazole derivatives exhibit enzyme inhibition capabilities, the unique structural features of this compound may enhance its efficacy as an inhibitor compared to others lacking the phenylcyclopentane moiety.
| Compound | IC50 (nM) | Target Enzyme |
|---|---|---|
| This compound | TBD | AChE/BChE |
| Related Triazole Derivative 1 | 0.24 | BChE |
| Related Triazole Derivative 2 | 3.92 | AChE |
Propriétés
IUPAC Name |
N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c1-21-14-17-13(18-19-14)16-12(20)15(9-5-6-10-15)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOGGQJFLCYIMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NNC(=N1)NC(=O)C2(CCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














